2-oxo-1,2-dihydroquinoline-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLIMCWDWFKSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Oxo 1,2 Dihydroquinoline 6 Sulfonamide
Established Synthetic Strategies for the 2-oxo-1,2-dihydroquinoline Nucleus
The synthesis of the 2-oxo-1,2-dihydroquinoline core, also known as a quinolin-2(1H)-one or carbostyril, is a well-established area of heterocyclic chemistry. mdpi.commdpi.com This scaffold is a key component of numerous compounds. nih.govnih.govdocumentsdelivered.com Various methods have been developed, ranging from classical named reactions to modern catalytic cyclizations.
Conventional Multistep Synthetic Routes to the Quinoline (B57606) Core
Multistep syntheses remain a fundamental approach for constructing the 2-oxo-1,2-dihydroquinoline nucleus. These routes often involve the sequential construction of the fused ring system from acyclic or monocyclic precursors. One common strategy begins with appropriately substituted anilines which undergo cyclization reactions. For instance, the reaction of an aniline (B41778) with β-keto esters or malonic acid derivatives can lead to the formation of the pyridinone ring.
Domino reactions, which involve multiple bond-forming events in a single pot, have also emerged as an efficient strategy. nih.gov These can include sequences like reduction or oxidation followed by cyclization, or acid-catalyzed ring closures to form the quinoline system. nih.gov For example, the cyclization of 2-nitrochalcones can be induced under catalytic hydrogenation conditions, where the reduction of the nitro group is followed by an intramolecular condensation to yield the heterocyclic core. nih.gov
Another classic approach is the Knorr quinoline synthesis, which typically involves the reaction of an aniline with a β-ketoester under acidic conditions. While this method classically yields 4-hydroxyquinolines, modifications and careful choice of substrates and conditions can be adapted to favor the formation of 2-oxo isomers.
Pfitzinger Reaction Derivatives and Adaptations for 2-oxo-1,2-dihydroquinoline Formation
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netjocpr.com The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then condenses with the carbonyl compound's enolate to form the quinoline ring. wikipedia.orgscribd.com
While the standard Pfitzinger reaction yields quinoline-4-carboxylic acids, a key variant known as the Halberkann variant is particularly relevant for the synthesis of the 2-oxo-1,2-dihydroquinoline nucleus. wikipedia.org The Halberkann reaction utilizes N-acyl isatins, which react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The resulting 2-hydroxyquinoline (B72897) exists in tautomeric equilibrium with its more stable 2-oxo-1,2-dihydroquinoline form. mdpi.com Subsequent decarboxylation can then furnish the desired 2-oxo-1,2-dihydroquinoline core.
| Reaction Name | Precursors | Key Reagents | Product Type | Citation |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |
| Halberkann Variant | N-acyl isatin, Carbonyl Compound | Base (e.g., KOH) | 2-Hydroxy-quinoline-4-carboxylic acid (tautomer of 2-oxo-quinoline) | wikipedia.org |
Cyclization and Condensation Pathways Employing Precursor Molecules
Beyond classical named reactions, various other cyclization and condensation strategies are employed to synthesize the 2-oxo-1,2-dihydroquinoline nucleus. A widely used method involves the Conrad–Limpach synthesis, where anilines react with β-ketoesters. Depending on the reaction temperature, this can yield either 4-oxo or 2-oxo quinoline derivatives. At lower temperatures, an intermediate anil-crotonate is formed, which can be isolated and then cyclized at higher temperatures (around 250 °C) via thermal cyclization to form the 2-oxo-1,2-dihydroquinoline.
Another important pathway is the intramolecular cyclization of 3-(2-aminophenyl)propanoic acid derivatives. This approach, often catalyzed by acid, involves the formation of an amide bond between the amino group and the carboxylic acid, leading directly to the desired heterocyclic ring system. Similarly, modern catalytic methods, such as gold- or rhodium-catalyzed intramolecular allylic amination of specifically designed precursors, provide efficient routes under mild conditions. organic-chemistry.org For instance, 2-aminophenyl-1-en-3-ols can undergo iron-catalyzed intramolecular amination to afford 1,2-dihydroquinolines. organic-chemistry.org
Introduction and Functionalization of the Sulfonamide Moiety at the C-6 Position
Once the 2-oxo-1,2-dihydroquinoline nucleus is formed, the next critical step is the introduction of the sulfonamide group at the C-6 position. This is typically achieved through electrophilic aromatic substitution followed by conversion to the sulfonamide.
Direct Sulfochlorination and Subsequent Amination Reactions
The most direct method for introducing the sulfonamide functionality onto the pre-formed 2-oxo-1,2-dihydroquinoline ring is a two-step sequence involving sulfochlorination followed by amination.
First, the aromatic ring undergoes electrophilic substitution with a sulfonating agent. Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for this purpose. The reaction introduces a sulfonyl chloride (-SO₂Cl) group onto the ring. Due to the directing effects of the fused benzene (B151609) ring and the amide group, the substitution typically occurs at the C-6 position, yielding 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride. cymitquimica.com
In the second step, the resulting sulfonyl chloride is reacted with ammonia (B1221849) or an ammonium (B1175870) salt. This nucleophilic substitution reaction, known as amination, displaces the chloride atom to form the primary sulfonamide (-SO₂NH₂), thus completing the synthesis of 2-oxo-1,2-dihydroquinoline-6-sulfonamide. princeton.edu This sequence is a standard and widely applicable method for the synthesis of aromatic sulfonamides.
Reaction with Substituted Sulphonyl Chlorides for N-functionalization
Further functionalization of the sulfonamide group can be achieved to create a library of related compounds. Starting with a precursor that already contains an amino group at the C-6 position, such as 6-amino-2-oxo-1,2-dihydroquinoline, one can directly introduce a substituted sulfonamide moiety.
This is accomplished by reacting the C-6 amino group with a variety of substituted benzenesulfonyl chlorides (Ar-SO₂Cl) in the presence of a base like triethylamine (B128534) or pyridine. allmultidisciplinaryjournal.com This reaction forms a sulfonamide bond where the nitrogen atom is part of the quinoline system's extended structure. This approach is prevalent in the synthesis of quinoline-sulfonamide hybrids. allmultidisciplinaryjournal.comnih.gov
Alternatively, if starting from the primary this compound, the nitrogen of the sulfonamide can be further functionalized. This can involve reaction with various electrophiles, although direct N-acylation or N-alkylation can sometimes be challenging. A more common strategy in medicinal chemistry is to build the molecule in a way that the desired N-substituted sulfonamide is formed in the final step, as described above. irjmets.com
| Reaction Type | Starting Material | Reagent | Product | Citation |
| Sulfochlorination | 2-oxo-1,2-dihydroquinoline | Chlorosulfonic Acid (ClSO₃H) | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | cymitquimica.com |
| Amination | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | Ammonia (NH₃) | This compound | princeton.edu |
| N-Arylsulfonylation | 6-Amino-2-oxo-1,2-dihydroquinoline | Aryl Sulfonyl Chloride (ArSO₂Cl) / Base | N-(2-oxo-1,2-dihydroquinolin-6-yl)arylsulfonamide | allmultidisciplinaryjournal.comnih.gov |
Advanced Synthetic Techniques for Library Generation
The need to explore the vast chemical space around the this compound core has spurred the development of advanced synthetic techniques. These methods are designed for the efficient and rapid production of large numbers of distinct, yet structurally related, compounds, which are invaluable for structure-activity relationship (SAR) studies.
Parallel solution-phase synthesis has emerged as a powerful strategy for generating focused libraries of 2-oxo-1,2-dihydroquinoline derivatives. acs.orgresearchgate.net This approach involves the simultaneous synthesis of multiple compounds in separate reaction vessels, allowing for systematic variation of substituents. A notable application of this technique has been in the creation of libraries of N-substituted 6-aminosulfonyl-2-oxo-1,2-dihydroquinoline-4-carboxamides. acs.orgresearchgate.net
One effective pathway begins with the Pfitzinger reaction of isatin with diethyl malonate, followed by sulfochlorination of the resulting 2-oxo-1,2-dihydroquinoline-4-carboxylate. acs.orgresearchgate.net This intermediate is then reacted with a diverse panel of amines to generate a library of sulfonamide derivatives. This methodology has been successfully employed to synthesize over 500 derivatives on a 50-100 mg scale, demonstrating its robustness and scalability. acs.orgresearchgate.net The use of manual techniques with specialized synthesizers, coupled with straightforward purification procedures, facilitates the production of high-purity compounds suitable for biological screening. acs.orgresearchgate.net
Combinatorial chemistry provides the tools to rapidly generate large and diverse chemical libraries, a cornerstone of modern drug discovery. nih.gov While often associated with solid-phase synthesis, solution-phase combinatorial approaches are also highly effective, particularly when dealing with scaffolds like 2-oxo-1,2-dihydroquinoline. uomustansiriyah.edu.iq These methodologies allow for the systematic combination of a set of building blocks to create all possible molecular combinations, significantly accelerating the discovery of novel bioactive agents. nih.govuomustansiriyah.edu.iq
The synthesis of libraries based on the this compound core can be designed using combinatorial principles. By employing a matrix approach where different isatins, malonate derivatives, and a wide array of amines for the sulfonamide formation are used, a vast number of unique compounds can be produced. The integration of computational tools for library design helps in selecting building blocks that maximize diversity and target specific properties, thereby enhancing the efficiency of the discovery process. nih.gov
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. This involves the use of eco-friendly solvents, milder reaction conditions, and optimization for yield and purity to reduce waste.
The synthesis of sulfonamides, a key functional group in the target molecule, has been a focus of green chemistry initiatives. sci-hub.se Traditional methods often rely on volatile and hazardous organic solvents. Modern approaches prioritize the use of environmentally benign alternatives such as water, ethanol, and polyethylene (B3416737) glycol (PEG-400). sci-hub.seresearchgate.netrsc.org For instance, the synthesis of sulfonamide derivatives has been successfully demonstrated in water at room temperature, using sodium carbonate as a base, which serves as an effective and eco-friendly HCl scavenger. researchgate.net
Reactions performed at moderate temperatures (e.g., 60-90 °C) also contribute to a greener process by reducing energy consumption. irjmets.com The use of solvents like Tetrahydrofuran (THF) and Methylene Dichloride, while common, is being re-evaluated in favor of greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative. researchgate.netirjmets.com
Table 1: Examples of Green Solvents in Sulfonamide Synthesis
| Solvent | Rationale for Use | Reference |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available | sci-hub.seresearchgate.net |
| Ethanol | Renewable, biodegradable, low toxicity | researchgate.net |
| PEG-400 | Non-toxic, thermally stable, recyclable | sci-hub.se |
A key tenet of green chemistry is maximizing atom economy by optimizing reactions to achieve high yields and purity, thereby minimizing waste. The synthesis of 1,2-dihydroquinoline (B8789712) sulfonamides has been optimized to produce good yields in short time intervals. irjmets.com Purification techniques such as column chromatography are employed to ensure the high purity of the final compounds. irjmets.com Methodologies that feature simple, solvent-free workups, such as filtration to isolate the product, further enhance the green credentials of the synthetic process. researchgate.netrsc.org The development of one-pot multicomponent reactions, where multiple synthetic steps are combined without isolating intermediates, is another strategy that improves efficiency and reduces waste. researchgate.net
Spectroscopic and Analytical Characterization Paradigms for Structural Elucidation
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is critical. A combination of spectroscopic and analytical techniques is employed for this purpose. irjmets.com
The primary methods for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. nih.govmdpi.com Proton NMR helps to identify the number and environment of hydrogen atoms, with characteristic signals for the quinolinone ring protons and substituents. mdpi.com Carbon NMR reveals the carbon skeleton of the molecule. nih.govmdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation pattern can also offer clues about the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound derivatives, characteristic stretching vibrations for N-H (amine/amide), C=O (lactam), and S=O (sulfonamide) bonds are observed. irjmets.commdpi.com
Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN), which is used to confirm the empirical formula of the synthesized compound. irjmets.com
Table 2: Key Spectroscopic Data for 2-oxo-1,2-dihydroquinoline Derivatives
| Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| ¹H NMR | NH (lactam) | δ 11.8 - 12.9 ppm (broad singlet) | nih.govmdpi.com |
| Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) | irjmets.comnih.gov | |
| H-3 (quinolinone) | δ ~6.5 ppm (doublet) | mdpi.com | |
| H-4 (quinolinone) | δ ~7.9 ppm (doublet) | mdpi.com | |
| ¹³C NMR | C=O (lactam, C-2) | δ ~162 ppm | mdpi.com |
| Aromatic Carbons | δ 114 - 145 ppm | irjmets.commdpi.com | |
| IR | N-H stretch | 3000 - 3340 cm⁻¹ | irjmets.commdpi.com |
| C=O stretch (lactam) | 1630 - 1698 cm⁻¹ | irjmets.commdpi.com |
These analytical paradigms, when used in concert, provide a comprehensive and definitive characterization of the this compound scaffold and its derivatives, ensuring the structural integrity of compounds intended for further investigation.
Structure Activity Relationship Sar and Structural Determinants of Biological Function
General Principles of SAR in Quinoline (B57606) Sulfonamide Derivatives
The quinoline sulfonamide scaffold is a versatile pharmacophore. The general structural requirements for the biological activity of quinolones often include a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring. slideshare.net For sulfonamide derivatives specifically, the sulfonamide group (-SO₂NH₂) is a critical feature. This functional group is a well-known zinc-binding group, which allows these compounds to act as inhibitors of metalloenzymes, such as carbonic anhydrases. nih.gov
The Quinoline Core: This bicyclic system provides a rigid scaffold for the precise orientation of substituent groups.
The Sulfonamide Group: Its position on the quinoline ring and its substitution pattern are critical for target interaction. nih.gov
Substituents: The nature and position of various substituents on both the quinoline ring and the sulfonamide nitrogen modulate the electronic and steric properties, thereby influencing potency and selectivity.
Influence of Substitution Patterns on the 2-oxo-1,2-dihydroquinoline Scaffold
Systematic modifications to the 2-oxo-1,2-dihydroquinoline-6-sulfonamide core have been explored to understand how different substitution patterns affect biological activity.
Substitution on the nitrogen atom of the sulfonamide group (the N-position) significantly modulates the compound's activity. Studies on a series of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides, investigated for their diuretic effects, demonstrated clear SAR trends. The unsubstituted anilide (where the sulfonamide is -SO₂NH-Ph) was found to be the most active compound in the series. researchgate.net Introducing substituents on this terminal aryl ring, particularly at the ortho-position, was found to diminish the diuretic activity. researchgate.net This suggests that steric hindrance near the sulfonamide nitrogen is detrimental to activity, at least for this specific biological target.
Similarly, in the related 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series, the N-aryl substitution is a key element in their function as activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govresearchgate.net
Table 1: Effect of N-Aryl Substitution on Diuretic Activity of 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (B11846293) Derivatives researchgate.net
| N-Substituent on Sulfonamide | Substitution on Aryl Ring | Relative Diuretic Activity |
| Aryl (Anilide) | Unsubstituted | Most Active |
| Aryl (Anilide) | Substituted (especially ortho) | Diminished Activity |
This is an interactive data table based on the research findings.
Modifying the quinoline ring itself is another powerful strategy to alter biological function. Different positions on the ring exhibit varying sensitivity to substitution.
C-4 and C-7 Positions: In a study of diuretic agents, the presence of a methyl group at the C-4 position and a chlorine atom at the C-7 position were features of the tested series (7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides). researchgate.net While this study focused on N-substitutions, the selection of this specific scaffold indicates the importance of these substitutions for establishing a baseline of activity.
C-8 Position: For a different biological target, DNA gyrase, the C-8 position was found to be critical. In a series of 8-(amino)-2-oxo-1,2-dihydroquinoline derivatives, the introduction of an N-methylamino group at the C-8 position resulted in a potent inhibitor. nih.gov This small hydrophobic group was suggested to fit appropriately into a small pocket of the target protein, enhancing the interaction. nih.gov
Other Positions: The electronic effect of substituents can have a major impact on cytotoxic activity. For example, in a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, the presence of electron-donating methoxy (B1213986) (OCH₃) groups on phenyl substituents of the quinoline moiety led to the most active compounds against tested cancer cell lines. mdpi.com
Table 2: Influence of Quinoline Ring Substitutions on Biological Activity
| Position | Substituent | Target/Activity | Observation | Reference |
| C-4 | Methyl | Diuretic | Part of active scaffold | researchgate.net |
| C-7 | Chloro | Diuretic | Part of active scaffold | researchgate.net |
| C-8 | N-Methylamino | DNA Gyrase Inhibition | Potent activity observed | nih.gov |
| Phenyl on Quinoline | Methoxy (OCH₃) | Antiproliferative | Increased activity | mdpi.com |
This is an interactive data table based on the research findings.
The sulfonamide group is more than just a linker; it is a key pharmacophoric element whose chemical environment is crucial for biological activity. Its importance is highlighted by the observation that SAR for sulfonamide quinoline derivatives can be similar across different therapeutic areas like antiprion and antimalarial research, suggesting the linker and its immediate environment are key to interacting with certain biological targets. nih.gov
The positioning of the sulfonamide group on an attached ring system can also be critical. For instance, when the sulfonamide was part of an anilinoquinoline scaffold, its placement at the para-position of the anilino ring resulted in the best inhibitory activity against cancer-related carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov
Furthermore, the sulfonamide's chemical nature allows for specific and crucial interactions within protein binding pockets. The sulfonamide oxygens are considered a key binding motif, capable of engaging in highly conserved CH···O=S interactions with protein residues. nih.gov This ability to form strong hydrogen bonds and other interactions underscores the significance of the linker's immediate chemical environment for potent biological activity. nih.gov
Conformational Preferences and Their Role in Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is paramount for its ability to recognize and bind to a biological target. The 2-oxo-1,2-dihydroquinoline scaffold provides a relatively rigid core, which helps to limit the number of possible conformations, a desirable property in drug design. This inherent rigidity can be further enhanced by introducing conformationally constrained building blocks. researchgate.net
Molecular docking studies on related quinoline derivatives have revealed that binding to target proteins often occurs through a combination of specific hydrophobic interactions and hydrogen bonds. nih.gov This implies that the ligand must adopt a precise conformation to align its functional groups correctly with the complementary residues in the protein's active site. The sulfonamide group, in particular, must be oriented correctly to allow its oxygen atoms to act as hydrogen bond acceptors. nih.gov The specific interaction network observed in co-crystal structures, such as the CH···O=S bonds, highlights the strict conformational requirements for optimal ligand-target recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-oxo-1,2-dihydroquinoline derivatives, QSAR has been employed to predict inhibitory activity and guide the design of new, more potent compounds. nih.govresearchgate.net
These models are built using molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. Descriptors can be 2D (e.g., molecular weight) or 3D (e.g., electronic properties like the energy of the lowest unoccupied molecular orbital, E-LUMO, or polarity, POLZ). nih.govresearchgate.net In one QSAR study on the anticancer activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, the best predictive model was governed by three descriptors: E-LUMO, molecular weight (MW), and POLZ. researchgate.net
By using various linear and non-linear machine learning algorithms, researchers can develop robust QSAR models. nih.gov These predictive models are valuable tools that allow scientists to forecast the biological activity of novel or yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. researchgate.net
Biological Activities and Molecular Mechanisms of Action Associated with 2 Oxo 1,2 Dihydroquinoline 6 Sulfonamide and Analogs
Enzyme Inhibition and Modulation
The 2-oxo-1,2-dihydroquinoline-6-sulfonamide scaffold and its derivatives have been investigated for their ability to interact with and modulate the activity of several key enzymes. This section details the inhibitory actions on carbonic anhydrase isozymes, DNA gyrase, and topoisomerase IV, as well as the antagonistic effects on the retinoic acid receptor-related orphan receptor gamma.
Carbonic Anhydrase Isozyme Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate, are involved in numerous physiological processes. semanticscholar.org The inhibitory mechanism of sulfonamides involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.
While direct studies on this compound are not extensively documented in the reviewed literature, the broader class of heterocyclic sulfonamides has demonstrated significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were shown to inhibit hCA I, II, IX, and XII. nih.gov Similarly, tetrahydroquinazole-based secondary sulfonamides have been identified as potent and selective inhibitors of the tumor-related hCA IX isoform. semanticscholar.org Given that the this compound contains the critical sulfonamide moiety, it is plausible that it and its analogs could exhibit inhibitory activity against various carbonic anhydrase isozymes.
DNA Gyrase and Topoisomerase IV Inhibition in Related Scaffolds
DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, repair, and decatenation, making them validated targets for antibacterial agents. nih.govnih.gov DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV, with its ParC and ParE subunits, is involved in the separation of replicated chromosomes. nih.govnih.gov
Research into related 2-oxo-1,2-dihydroquinoline scaffolds has identified potent inhibitors of these enzymes. Specifically, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against Escherichia coli DNA gyrase, with some analogs exhibiting IC₅₀ values in the nanomolar range. nih.gov The mechanism of these inhibitors is centered on the GyrB and ParE subunits, which possess ATPase activity. nih.gov
| Compound Scaffold | Target Enzyme | Organism | Potency (IC₅₀) |
|---|---|---|---|
| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative | DNA Gyrase | Escherichia coli | 0.0017 µM |
Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Antagonism in Analogous Structures
The Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.gov Consequently, RORγ has emerged as a promising target for the development of novel immunomodulatory therapies.
A significant breakthrough in this area was the discovery of a series of quinoline (B57606) sulfonamide derivatives as potent and selective RORγ inverse agonists. nih.gov A high-throughput screening identified this class of compounds, leading to the development of a lead compound with favorable in vivo activity. nih.govresearchgate.net This lead compound was shown to reduce the production of the pro-inflammatory cytokine IL-17 in a mouse model and demonstrated efficacy in a multiple sclerosis model. nih.gov The identification of the quinoline sulfonamide scaffold as a viable backbone for RORγ antagonism suggests that this compound and its analogs may also possess the potential to modulate this receptor.
Antimicrobial Properties and Related Mechanisms
The this compound framework is associated with a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. This section explores the documented antimicrobial effects and the underlying mechanisms of action.
Antibacterial Activity (Gram-negative and Gram-positive strains)
Derivatives of 2-oxo-1,2-dihydroquinoline and related quinoline-sulfonamide hybrids have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is often attributed to the inhibition of essential bacterial enzymes, as discussed in section 4.1.2.
Studies on various sulfonamide derivatives have shown activity against clinical isolates of Staphylococcus aureus. nih.gov The introduction of electron-withdrawing groups into the benzene (B151609) ring of sulfonamides has been shown to increase their antimicrobial activities. nih.gov Furthermore, some thienopyrimidine-sulfonamide hybrids have displayed mild to good activity against Staphylococcus aureus and Escherichia coli. mdpi.com
| Compound Class | Bacterial Strain | Activity |
|---|---|---|
| Sulfonamide derivatives | Staphylococcus aureus (Gram-positive) | Effective, with some compounds showing strong inhibition |
| Thienopyrimidine-sulfonamide hybrids | Staphylococcus aureus (Gram-positive) | Mild activity |
| Thienopyrimidine-sulfonamide hybrids | Escherichia coli (Gram-negative) | Mild activity |
Antifungal and Antiviral Considerations
The broader class of sulfonamides has been investigated for antifungal and antiviral properties. mdpi.com Some thienopyrimidine-sulfonamide hybrids have demonstrated good activity against Candida strains. mdpi.com The antifungal mechanism may involve the targeting of specific fungal enzymes, leading to compromised cell membrane integrity. mdpi.com
In the context of antiviral research, sulfonamide derivatives have been explored for their activity against a variety of viruses. nih.gov The mechanisms of antiviral action for sulfonamides are diverse and can include the inhibition of viral enzymes such as proteases and reverse transcriptases. nih.gov While specific studies on the antifungal and antiviral activities of this compound are limited in the reviewed literature, the known activities of related sulfonamide and quinoline compounds suggest that this is a potential area for future investigation. mdpi.comnih.gov For instance, isoquinoline (B145761) alkaloids have been screened for antiviral, antibacterial, and antifungal activities. researchgate.net
Inhibition of Folic Acid Biosynthesis
The sulfonamide group is a well-established pharmacophore known for its ability to interfere with folic acid synthesis in microorganisms. researchgate.netnih.gov Sulfonamides, including derivatives of the this compound scaffold, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of tetrahydrofolate (THF), a vital cofactor in the synthesis of nucleic acids and certain amino acids, which are essential for cell growth and division. researchgate.net
The mechanism of action is rooted in the structural similarity between the sulfonamide moiety and para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov By mimicking PABA, the sulfonamide drug binds to the active site of the DHPS enzyme. researchgate.net This competitive binding prevents the condensation of PABA with dihydropteroate pyrophosphate (DHP-pp), a critical step in the folic acid pathway. researchgate.netnih.gov The formation of a non-functional product, a sulfa-dihydropteroate, halts the synthesis of dihydrofolate and, consequently, tetrahydrofolate, leading to a bacteriostatic effect by inhibiting microbial proliferation. researchgate.netnih.gov
Anti-inflammatory and Immunomodulatory Potentials
Analogs and derivatives based on the quinoline sulfonamide structure have demonstrated significant anti-inflammatory and immunomodulatory activities. ijpras.comeurekaselect.com The mechanism often involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Certain quinoxaline (B1680401) sulfonamide derivatives have been shown to possess anti-inflammatory properties, as evaluated by the carrageenan-induced rat paw edema model. ijpras.com The anti-inflammatory effect of some triazolo[4,3-a]quinoxaline-1-carboxamide derivatives has been linked to the downregulation of the mitogen-activated protein kinases (MAPK) signal pathway. nih.gov Activation of MAPKs typically leads to the increased expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov By inhibiting this pathway, these compounds can effectively reduce the production of these inflammatory mediators. nih.gov
Furthermore, related naphthyridine carboxamide derivatives have been found to exert immunomodulatory effects by down-regulating the levels of T cell activation markers and the expression of phosphorylated proteins involved in inflammatory signaling, such as NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov Substituted 2-oxo-1,2-dihydro-quinoline compounds are also being investigated for their potential to modulate immune function in the context of autoimmune disorders. google.com
Anticancer Activity and Cellular Pathway Modulation
The this compound scaffold has served as a basis for developing potent anticancer agents, primarily through the modulation of cancer cell metabolism. researchgate.net A key molecular target identified for these compounds is the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govnih.gov
PKM2 is an enzyme that is highly expressed in tumor cells and plays a critical role in the altered metabolic state of cancer, known as the Warburg effect. nih.govnih.gov In cancer cells, PKM2 typically exists in a less active state, which allows glycolytic intermediates to be diverted into anabolic pathways (e.g., synthesis of nucleic acids, amino acids, and lipids) that support rapid cell proliferation. nih.gov Analogs such as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of PKM2. nih.govnih.gov By activating PKM2, these compounds force cancer cells to complete glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate, thereby reducing the availability of biosynthetic precursors and promoting a metabolic program that is not conducive to cell proliferation. nih.govnih.gov
Beyond metabolic regulation, other quinolone derivatives have demonstrated anticancer activity through different mechanisms. mdpi.com Studies on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives showed they can induce cell cycle arrest at the G2/M phase and promote apoptosis. mdpi.com This pro-apoptotic activity was supported by the increased expression of Bax and the activation of caspases 3, 8, and 9. mdpi.com
Diuretic Activity and Electrolyte Homeostasis Regulation
A significant therapeutic potential of this compound analogs lies in their diuretic activity. nuph.edu.uaresearchgate.net A series of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides were synthesized and evaluated as thiazide-like diuretics. nuph.edu.ua
These compounds were shown to significantly increase urine output in rat models. nuph.edu.ua The most active compound in one study, 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide, demonstrated a diuretic effect comparable to that of the reference drug hydrochlorothiazide. nuph.edu.ua The research also investigated the effects of these compounds on electrolyte excretion. The findings indicated an increase in the urinary excretion of sodium (Na+), potassium (K+), and chloride (Cl–) ions, which is characteristic of thiazide diuretics. nuph.edu.ua This activity suggests that these compounds regulate electrolyte homeostasis by acting on the renal tubules to inhibit ion reabsorption.
Table 1: Diuretic and Saluretic Activity of a this compound Analog Data adapted from a study on N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides in rats. nuph.edu.ua
| Parameter | Control Group | Test Compound (5 mg/kg) | Hydrochlorothiazide (5 mg/kg) |
| Urine Excretion (%) | 100 | 145.3 | 135.0 |
| Na+ Excretion (mmol/L) | 102.3 ± 4.2 | 138.4 ± 5.1 | 141.2 ± 3.8 |
| K+ Excretion (mmol/L) | 35.6 ± 1.8 | 49.7 ± 2.4 | 53.4 ± 1.9 |
| Cl– Excretion (mmol/L) | 129.5 ± 3.9 | 178.6 ± 4.5 | 180.1 ± 4.1 |
Anthelmintic Activity
While the this compound core and its analogs have been explored for various biological activities, information specifically detailing their anthelmintic (anti-parasitic worm) potential is not extensively covered in the available research literature. The primary focus of published studies has been on their diuretic, anticancer, and anti-inflammatory properties.
Computational Chemistry and in Silico Approaches for 2 Oxo 1,2 Dihydroquinoline 6 Sulfonamide Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of a potential drug molecule within the active site of its biological target.
In studies involving the closely related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking has been successfully employed to elucidate their interactions with P-glycoprotein (P-gp), a key protein in cancer multidrug resistance. nih.govnih.gov These simulations revealed that the quinoline (B57606) derivatives establish significant binding affinities through a combination of hydrophobic interactions and hydrogen bonds within the P-gp binding pocket. nih.govnih.gov For instance, one of the most potent derivatives demonstrated a high binding energy of -9.22 kcal/mol, indicating a strong and stable interaction. nih.govnih.gov Such findings are instrumental in guiding the synthesis of new derivatives with enhanced inhibitory potential against specific therapeutic targets. nih.gov
| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -8.5 | Phe303, Ile306 | Hydrophobic |
| Derivative B | -9.1 | Gln725, Tyr307 | Hydrogen Bond |
| Derivative C (Compound 17) | -9.22 | Phe336, Gln946 | Hydrophobic & H-Bond |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for virtual screening of large compound databases to discover novel molecules (ligands) with the potential for similar activity. dovepress.com
This approach has been effectively applied to the broader class of quinoline derivatives to identify new inhibitors for various biological targets. For example, a virtual screening campaign based on a five-feature pharmacophoric model was used to identify quinoline derivatives as negative modulators of the GLI1 protein, a target in cancer therapy. nih.gov The process typically involves:
Hypothesis Generation: A set of known active compounds is used to generate one or more pharmacophore models that capture the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. nih.gov
Database Screening: The generated pharmacophore model is used as a filter to search through vast chemical libraries, such as the ZINC database, for molecules that match the 3D arrangement of features. nih.gov
Hit Identification and Optimization: The molecules identified in the screening (the "hits") are then subjected to further computational analysis, such as molecular docking, and subsequently, experimental validation to confirm their activity.
This methodology allows for the rapid and cost-effective identification of diverse chemical scaffolds that could be optimized into potent and selective drug candidates. dovepress.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into a molecule's reactivity, stability, and spectroscopic properties. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability of a compound. nih.gov
For derivatives like benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to compare the computationally optimized structure with the experimentally determined solid-state structure. nih.gov These calculations provide a detailed understanding of the molecule's electronic properties and help rationalize its chemical behavior. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.3166 |
| ELUMO | -2.2847 |
| Energy Gap (ΔE) | 4.0319 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational changes, flexibility, and stability of the complex, providing a more realistic representation of the binding event. peerj.com
In research on sulfonamide derivatives, MD simulations have been employed to confirm the stability of ligand-protein interactions predicted by docking studies. nih.gov For example, a 50-nanosecond MD simulation was used to verify the conformational stability of a novel 2-oxoquinoline derivative complexed with its target protein, tubulin. scielo.org.mx Key analyses in MD simulations include calculating the root-mean-square deviation (RMSD) to assess structural stability and computing binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate binding affinity more accurately. peerj.com These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov
Cheminformatics and QSAR Predictive Modeling
Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
QSAR studies have been extensively performed on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-gp. nih.govnih.gov In these studies, a set of compounds with known activities is used to train a model. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and used as independent variables. nih.gov Various machine learning algorithms, such as k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), are then employed to develop predictive models. nih.gov The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
| Machine Learning Model | Number of Descriptors | Coefficient of Determination (R²) | Root Mean Squared Error (RMSE) |
|---|---|---|---|
| k-Nearest Neighbors (KNN) | 5 | 0.85 | 0.412 |
| Decision Tree (DT) | 3 | 0.91 | 0.331 |
| Gradient Boosting (CatBoost) | 1 | 0.95 | 0.283 |
Future Research Directions and Therapeutic Implications
Design and Rational Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The future of drug development involving the 2-oxo-1,2-dihydroquinoline-6-sulfonamide core lies in the rational design and synthesis of new analogues with improved selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides revealed that substitutions on the aryl ring, particularly at the ortho-position, can diminish diuretic activity compared to the unsubstituted anilide. researchgate.net
Another key area is the development of derivatives targeting specific enzymes. A series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides has been identified as activators of the M2 isozyme of pyruvate (B1213749) kinase (PKM2), an enzyme critical in cancer metabolism. researchgate.netnih.gov Similarly, molecular docking and dynamics have been used to design 8-quinolinesulfonamide derivatives as potent PKM2 modulators. mdpi.com These approaches allow for the targeted synthesis of compounds with specific biological activities.
Future synthetic strategies may involve:
Bioisosteric Replacement: Introducing groups like the 1,2,3-triazole system as an amide bioisostere, which can potentially enhance the stabilization of the ligand-receptor complex. mdpi.com
Molecular Hybridization: Combining the quinoline-sulfonamide scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov
Click Chemistry: Employing versatile and efficient reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize novel derivatives, including those linking multiple quinolone units through triazole linkers. mdpi.commdpi.com
These rational design strategies will be instrumental in creating next-generation compounds with fine-tuned activity against targets such as cancer cells, bacteria, and viruses. researchgate.net
Application of Advanced High-Throughput Screening Methodologies
To explore the vast chemical space surrounding the 2-oxo-1,2-dihydroquinoline scaffold, advanced high-throughput screening (HTS) methodologies are indispensable. Large-scale screening campaigns have already proven successful in identifying active compounds from this class. For example, an HTS of approximately 300,000 compounds was instrumental in discovering activators of PKM2. researchgate.net
Future applications will likely involve a combination of experimental and computational screening techniques:
Enzyme-Based HTS: This method was used to screen a compound library against Escherichia coli DNA gyrase, identifying several hit compounds with micromolar potency. nih.gov
Structure-Based Virtual Screening: This computational approach has been used to target the ligand-binding domain of the retinoic acid receptor-related orphan receptor γ (RORγ), leading to the discovery of new inhibitors. nih.gov
Phenotypic Screening: Generating novel compounds based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment and assessing their efficacy in esophageal squamous cell carcinoma (ESCC) cell lines has yielded active analogues with IC50 values around 10 μM. nih.gov
The synthesis of novel 2-oxo-1,2-dihydroquinoline compound arrays with multiple points of diversity is specifically aimed at providing new molecules for screening purposes in drug discovery. nih.govjscimedcentral.com
| Screening Method | Target/Application | Outcome | Reference |
| High-Throughput Screening | Pyruvate Kinase M2 (PKM2) | Identification of activators from a library of ~300,000 compounds. | researchgate.net |
| Structure-Based Virtual Screening | RORγ Ligand-Binding Domain | Discovery of novel RORγ inhibitors with micromolar IC50 values. | nih.gov |
| Enzyme-Based HTS | E. coli DNA Gyrase | Identification of hit compounds with inhibitory activity. | nih.gov |
| Phenotypic Screening | Esophageal Squamous Cell Carcinoma (ESCC) | Discovery of active analogues with IC50 values around 10 μM. | nih.gov |
In-depth Mechanistic Studies at the Molecular and Cellular Levels
Understanding the precise mechanism of action of this compound derivatives is critical for their optimization and clinical translation. Current research points to several potential mechanisms.
For derivatives that activate PKM2, it is hypothesized that this activation promotes a metabolic program that is not conducive to cancer cell proliferation. nih.gov This has been supported by in vitro experiments where a quinoline-sulfonamide derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, which impacted cell viability and cell-cycle phase distribution. mdpi.com
Other mechanistic insights include:
Apoptosis and Cell Cycle Arrest: A study on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives found that the most active compound induced cell cycle arrest at the G2/M phase and exhibited significant pro-apoptotic activity in MCF-7 breast cancer cells. mdpi.com
Autophagy Modulation: For a series of 2-oxo-1,2-dihydroquinoline-4-carboxamides, autophagy modulation has been suggested as a potential mechanism for their antiproliferative activities in ESCC cell lines. nih.gov
Exploration of Polypharmacological Activities and Multi-Target Design
The concept of polypharmacology, where a single compound interacts with multiple targets, is a promising strategy for treating complex diseases. The 2-oxo-1,2-dihydroquinoline scaffold is well-suited for the design of such multi-target agents. Derivatives of the closely related 1,2-dihydro-2-oxo-pyridine-3-carboxamide have shown a broad spectrum of activity within the endocannabinoid system, acting on both cannabinoid receptors and inhibiting enzymes like FAAH. nih.gov
This suggests that this compound derivatives could be engineered to modulate multiple targets simultaneously. Research has already identified various targets for this class of compounds, including:
Pyruvate Kinase M2 (PKM2) researchgate.netmdpi.com
DNA Gyrase/Topoisomerase IV nih.govsophion.com
Retinoic acid receptor-related orphan receptor γ (RORγ) nih.gov
Future research should focus on designing single molecules that can intentionally engage several of these targets, or other relevant disease pathways, to achieve enhanced therapeutic efficacy, particularly in complex diseases like cancer or autoimmune disorders.
Potential as Lead Compounds for Therapeutic Development
The this compound scaffold and its analogues have demonstrated significant potential as lead compounds for drug development. A lead compound is a chemical starting point for drug design and optimization. Several studies have highlighted the "hit-to-lead" potential of this chemical family.
For example, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative was identified as a potent inhibitor of E. coli DNA gyrase with an IC50 value of 0.0017 μM, marking it as a promising lead for novel antibacterial agents. nih.gov The process of optimizing such hits through structural modifications to improve potency and pharmacokinetic properties is a key step in drug discovery. sophion.com
Similarly, optimization of an initial hit from a virtual screen led to the identification of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives with significantly enhanced RORγ inhibition (IC50 values of 40-140 nM), representing a promising starting point for developing inhibitors for autoimmune diseases. nih.gov The non-substituted N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide was also considered a lead compound for its diuretic activity. researchgate.net These examples underscore the value of the 2-oxo-1,2-dihydroquinoline core as a foundational structure for generating future therapeutic agents.
Q & A
Q. What statistical approaches address variability in high-throughput screening (HTS) data for this compound class?
- Answer : Implement robust z-scores or B-score normalization to correct for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to prioritize hits. Reproducibility should be confirmed via orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers handle discrepancies between computational predictions and experimental results in SAR studies?
- Answer :
Re-evaluate Force Fields : Test docking results with multiple software (e.g., Glide vs. MOE) to assess consistency.
Solvent Effects : Run MD simulations (AMBER/GROMACS) to evaluate solvation/entropic contributions overlooked in static docking.
Experimental Validation : Synthesize and test computationally prioritized analogs to reconcile theory with empirical data .
Tables for Key Data Interpretation
| Parameter | Optimal Range | Technique | Reference |
|---|---|---|---|
| Reaction Yield | 60–85% | HPLC with UV detection | |
| IC₅₀ (Kinase Inhibition) | 10–100 nM | ADP-Glo™ Kinase Assay | |
| Plasma Half-life (mice) | 4–6 hours | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
